molecular formula C17H20N2O4S B5836151 N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE CAS No. 5628-15-9

N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE

Cat. No.: B5836151
CAS No.: 5628-15-9
M. Wt: 348.4 g/mol
InChI Key: WIKQAZWHKZQKFQ-UHFFFAOYSA-N
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Description

N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a nitro group, a methyl group, and a tert-butyl group attached to a benzenesulfonamide structure. Its unique chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE typically involves the reaction of 2-methyl-5-nitroaniline with tert-butylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro or sulfonamide groups .

Scientific Research Applications

N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE is unique due to its combination of a nitro group, a methyl group, and a tert-butyl group attached to a benzenesulfonamide structure. This unique combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-5-8-14(19(20)21)11-16(12)18-24(22,23)15-9-6-13(7-10-15)17(2,3)4/h5-11,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKQAZWHKZQKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357957
Record name N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5628-15-9
Record name N-(2-METHYL-5-NITRO-PHENYL)-4-TERT-BUTYL-BENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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